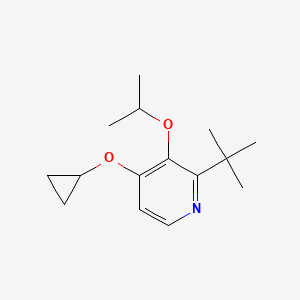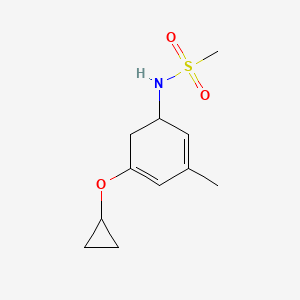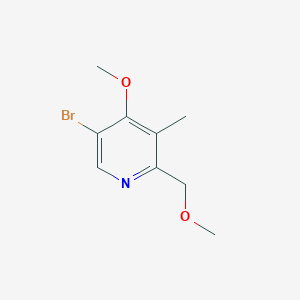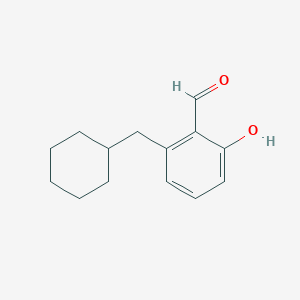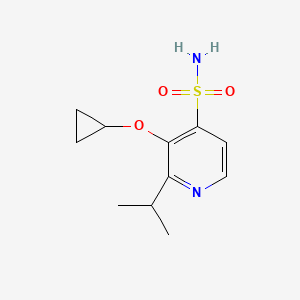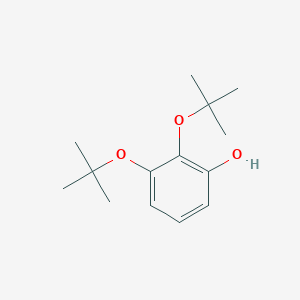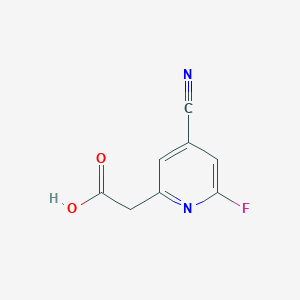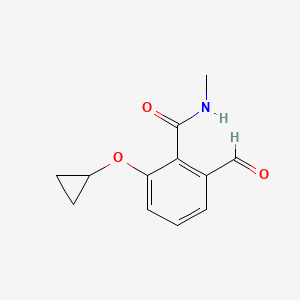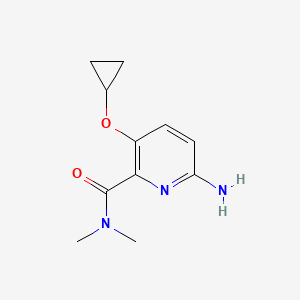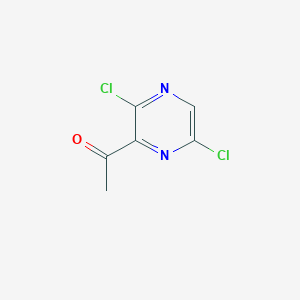
5-Bromo-N-(pyridin-3-YL)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(pyridin-3-YL)pyridin-3-amine is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the pyridine ring, with another pyridine ring attached at the nitrogen atom of the amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine can be efficiently achieved through palladium-catalyzed Suzuki cross-coupling reactions. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol or water, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(pyridin-3-YL)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Coupling Reactions: Reagents include arylboronic acids, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out in solvents such as ethanol or water at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are more complex molecules with extended aromatic systems.
Oxidation and Reduction Reactions: Products include nitroso, nitro, secondary, and tertiary amines.
Aplicaciones Científicas De Investigación
5-Bromo-N-(pyridin-3-YL)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. For example, it may inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation . The exact mechanism of action can vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
5-Bromo-N-(pyridin-3-YL)pyridin-3-amine is unique due to its specific substitution pattern and the presence of two pyridine rings This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Fórmula molecular |
C10H8BrN3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
5-bromo-N-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7,14H |
Clave InChI |
MMRYXZJXBPGCAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



